(Z,Z)-7,11-Hexadecadienal

Catalog No.
S646786
CAS No.
96883-53-3
M.F
C16H28O
M. Wt
236.39 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z,Z)-7,11-Hexadecadienal

CAS Number

96883-53-3

Product Name

(Z,Z)-7,11-Hexadecadienal

IUPAC Name

(7Z,11Z)-hexadeca-7,11-dienal

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3/b6-5-,10-9-

InChI Key

PNIJIQLUXSITRW-WBHJMADESA-N

SMILES

CCCCC=CCCC=CCCCCCC=O

Synonyms

(Z,Z)-7,11-hexadecadienal

Canonical SMILES

CCCCC=CCCC=CCCCCCC=O

Isomeric SMILES

CCCC/C=C\CC/C=C\CCCCCC=O

The exact mass of the compound (Z,Z)-7,11-Hexadecadienal is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

(Z,Z)-7,11-Hexadecadienal is a straight-chain unsaturated aldehyde with the molecular formula C16H28OC_{16}H_{28}O. This compound is characterized by two double bonds at the 7th and 11th carbon positions, both in the Z (cis) configuration. It is notable for its role as a sex pheromone in various insect species, particularly in moths like the citrus leafminer (Phyllocnistis citrella), where it serves to attract mates and facilitate reproduction .

The compound is also known by several synonyms, including 7Z,11Z-Hexadecadienal and (7Z,11Z)-hexadeca-7,11-dienal, and it has a unique structure that contributes to its biological activity and applications in pest management .

Typical of aldehydes and unsaturated compounds. Key reactions include:

  • Hydrogenation: The double bonds can be hydrogenated to form saturated aldehydes or alcohols.
  • Oxidation: Under oxidative conditions, it can be converted to carboxylic acids.
  • Condensation Reactions: It can participate in aldol condensation reactions to form larger carbon skeletons.
  • Wittig Reaction: This compound is often synthesized through the Wittig reaction, where phosphonium ylides react with aldehydes to form alkenes .

(Z,Z)-7,11-Hexadecadienal exhibits significant biological activity as a sex pheromone. Its primary function is to attract male moths during mating seasons. Research has shown that this compound is crucial for the reproductive success of species such as the citrus leafminer and other lepidopterans. The presence of this pheromone in the environment can disrupt mating behaviors when used in pest control strategies .

Additionally, studies indicate that this compound may have potential as an eco-friendly biopesticide due to its selective action on target insect populations while minimizing harm to non-target species .

(Z,Z)-7,11-Hexadecadienal finds applications primarily in agriculture as a biopesticide. Its effectiveness as a sex pheromone makes it valuable for:

  • Pest Management: Used in traps or as part of mating disruption strategies to control pest populations without relying on synthetic insecticides.
  • Research Tool: Employed in studies related to insect behavior and ecology, particularly in understanding pheromone signaling systems .

Research has focused on the interactions of (Z,Z)-7,11-Hexadecadienal with various biological systems. Studies indicate that:

  • It effectively elicits behavioral responses in male moths, leading them to locate females.
  • Its use in integrated pest management has shown promise in reducing reliance on chemical pesticides, thereby promoting sustainable agricultural practices .

Further studies are ongoing to explore its interactions with other ecological factors and its potential impacts on non-target organisms.

Several compounds are structurally similar to (Z,Z)-7,11-Hexadecadienal but differ slightly in their configurations or functional groups. Here are some notable comparisons:

Compound NameStructure TypeKey Features
(Z,Z)-9-HexadecadienalUnsaturated AldehydeContains one double bond at position 9
(Z,E)-7,11-HexadecadienalUnsaturated AldehydeOne double bond in Z configuration and one in E
(E,E)-7,11-HexadecadienalUnsaturated AldehydeBoth double bonds are in E configuration
(Z,Z)-7-HexadecenalUnsaturated AldehydeShorter carbon chain with only one double bond

These compounds share similar properties but differ significantly in their biological activities and applications due to variations in their structures. For instance, while (Z,Z)-9-Hexadecadienal may also function as a pheromone, its effectiveness can vary based on specific insect interactions .

XLogP3

5.2

UNII

XTC94PBZ7L

Wikipedia

(7Z,11Z)-7,11-hexadecadienal

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

Dates

Last modified: 07-20-2023

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